molecular formula C27H22N2O5 B613391 Fmoc-Trp(For)-OH CAS No. 152338-45-9

Fmoc-Trp(For)-OH

Cat. No.: B613391
CAS No.: 152338-45-9
M. Wt: 454,47 g/mole
InChI Key: JUBHNFTUFSVYOJ-DEOSSOPVSA-N
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Description

Fmoc-Trp(For)-OH, also known as 9-fluorenylmethyloxycarbonyl-tryptophan(formyl)-hydroxide, is a derivative of the amino acid tryptophan. It is commonly used in solid-phase peptide synthesis, a method for constructing peptides by sequentially adding amino acids to a growing chain anchored to an insoluble resin. The Fmoc group serves as a temporary protecting group for the amino group, while the formyl group protects the side chain of tryptophan.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Trp(For)-OH typically involves the protection of the amino and side chain groups of tryptophan. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting tryptophan with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The formyl group is then introduced to protect the indole side chain of tryptophan. This can be done by reacting the Fmoc-protected tryptophan with formic acid and a dehydrating agent like dicyclohexylcarbodiimide.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient and reproducible synthesis of the compound. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Trp(For)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the formyl group can be removed under acidic conditions.

    Coupling Reactions: The compound can participate in amide bond formation with other amino acids or peptides, facilitated by coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal; trifluoroacetic acid for formyl removal.

    Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole for amide bond formation.

Major Products

The major products formed from these reactions include peptides with specific sequences, where this compound is incorporated at desired positions. The removal of protecting groups yields the free amino acid or peptide.

Scientific Research Applications

Chemistry

Fmoc-Trp(For)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of tryptophan residues with protected side chains, facilitating the study of peptide structure and function.

Biology

In biological research, this compound is used to synthesize peptides for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Medicine

The compound is used in the development of peptide-based therapeutics, including antimicrobial peptides, enzyme inhibitors, and peptide vaccines.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Trp(Boc)-OH: Another tryptophan derivative with a tert-butoxycarbonyl protecting group on the side chain.

    Fmoc-Trp(Trt)-OH: A derivative with a trityl protecting group on the side chain.

Uniqueness

Fmoc-Trp(For)-OH is unique due to its formyl protecting group, which offers specific advantages in certain synthetic applications. The formyl group is more labile under acidic conditions compared to other protecting groups, allowing for selective deprotection strategies.

Conclusion

This compound is a versatile compound used extensively in peptide synthesis. Its unique protecting groups facilitate the construction of complex peptides and proteins, making it invaluable in various fields of scientific research and industrial applications.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-formylindol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O5/c30-16-29-14-17(18-7-5-6-12-25(18)29)13-24(26(31)32)28-27(33)34-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,14,16,23-24H,13,15H2,(H,28,33)(H,31,32)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBHNFTUFSVYOJ-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C5=CC=CC=C54)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN(C5=CC=CC=C54)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718538
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-formyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152338-45-9
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-formyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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